molecular formula C22H20N2O3S B2401396 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide CAS No. 325979-75-7

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide

Cat. No. B2401396
CAS RN: 325979-75-7
M. Wt: 392.47
InChI Key: LDLRFJYQQWGFJS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide” are not specified in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, etc . For “this compound”, the molecular weight is 330.4, and the predicted density is 1.286±0.06 g/cm3 . The boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antibacterial Agents

Research has shown that certain benzothiazole derivatives exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds, including analogs of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide, demonstrate effectiveness at non-cytotoxic concentrations, highlighting their potential in therapeutic interventions against bacterial infections (Palkar et al., 2017).

Anticonvulsant Agents

A series of thiazolidinone derivatives, including structures related to this compound, have been designed and evaluated as anticonvulsant agents. Some of these compounds showed significant activity in anticonvulsant tests, indicating their potential in treating conditions like epilepsy (Faizi et al., 2017).

Antifungal Applications

Thiazole derivatives, including those related to this compound, have been found to be effective in inhibiting the growth of various fungi. This suggests their potential application in treating fungal infections (Desai et al., 2013).

Antitumor Agents

Certain benzothiazole derivatives, structurally related to this compound, have shown significant antileukemic activity. These compounds have been evaluated against human leukemia cells and were found to induce apoptosis, highlighting their potential as antitumor agents (Prasanna et al., 2010).

Anti-inflammatory Applications

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. Some of these compounds have shown potential in treating inflammatory conditions, suggesting their use in medical therapies (Alagarsamy et al., 2006).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the specific mechanism of action for “N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide” is not available in the search results .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions when handling it. Unfortunately, the specific safety and hazards information for “N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide” is not available in the search results .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, the specific future directions for “N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide” are not available in the search results .

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-22(2)12-17-19(18(25)13-22)28-21(23-17)24-20(26)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLRFJYQQWGFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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